(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 370882-39-6
VCID: VC0110325
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2CCNC2C1
Molecular Formula: C11H20N2O2
Molecular Weight: 212.293

(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

CAS No.: 370882-39-6

Cat. No.: VC0110325

Molecular Formula: C11H20N2O2

Molecular Weight: 212.293

* For research use only. Not for human or veterinary use.

(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate - 370882-39-6

Specification

CAS No. 370882-39-6
Molecular Formula C11H20N2O2
Molecular Weight 212.293
IUPAC Name tert-butyl (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Standard InChI Key NYGXZCRPVBPJTA-BDAKNGLRSA-N
SMILES CC(C)(C)OC(=O)N1CC2CCNC2C1

Introduction

(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound belonging to the class of pyrrole derivatives. It is characterized by its unique bicyclic heterocyclic structure, which includes a tert-butyl ester group attached to a hexahydropyrrolo[3,4-b]pyrrole core. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its distinctive properties and reactivity .

Synthesis and Chemical Transformations

The synthesis of (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves a multi-step process that can be optimized using continuous flow reactors to enhance yield and purity. The compound can undergo various chemical transformations using oxidizing agents, reducing agents, and nucleophiles or electrophiles, depending on the desired outcome .

Medicinal Chemistry

This compound is of interest in medicinal chemistry due to its potential interactions with biological systems. These interactions can modulate biochemical pathways, leading to therapeutic effects. The precise molecular targets depend on the functional groups present and the application context.

Materials Science

In materials science, the unique structure of (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate makes it a subject for ongoing research, particularly in the development of new materials with specific properties.

Synthesis and Applications

AspectDescription
SynthesisMulti-step process, optimized with continuous flow reactors
ApplicationsMedicinal chemistry, materials science
Chemical TransformationsOxidation, reduction, nucleophilic/electrophilic reactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator